(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol
Description
Structure
2D Structure
Properties
CAS No. |
8015-14-3 |
|---|---|
Molecular Formula |
C41H54O3 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol;(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2.C20H28O/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2;1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3;1,6,15-18,21H,4-5,7-13H2,2H3/t17-,18-,19+,20+,21+;15-,16+,17+,18-,19-,20-/m10/s1 |
InChI Key |
JRSBFCGSBWFHON-FOWHCLFSSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 |
Canonical SMILES |
CCC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lyndiol Noracyclin Noracycline Ovanon |
Origin of Product |
United States |
Historical Trajectory and Foundational Research of Synthetic Steroids for Biological Modulation
Precursors to Progestin Discovery: Early Endocrine Research
Early endocrine research in the late 19th and early 20th centuries began to unravel the functions of various glands and the substances they produced. The concept of internal secretions influencing distant organs started to take shape. news-medical.netendocrinology.org Key observations, such as the changes noted in castrated animals, provided early clues about the impact of gonadal secretions. news-medical.netendocrinology.orgnih.gov The term "hormone" was coined in 1905 by Ernest Starling, defining these chemical messengers that travel through the bloodstream to coordinate bodily functions. endocrinology.orgnih.gov The discovery and characterization of ovarian steroid hormones, including estrogen and progesterone (B1679170), were prominent early achievements. nih.govmdpi.com The isolation and characterization of progesterone were first reported in 1929 by Willard M. Allen and George W. Corner. nih.govmdpi.comproquest.com
The Emergence of Synthetic Progestogens: Key Milestones and Researchers
The isolation of natural progesterone was a crucial step, but its limited oral bioavailability and high cost presented challenges for therapeutic use. pbs.org This spurred efforts to synthesize modified versions of progesterone, known as progestogens or progestins, that would be orally active and more readily available. asu.edufrontiersin.org A significant breakthrough occurred in the early 1950s with the synthesis of orally active progestins. asu.edujyi.org Carl Djerassi, working at Syntex Laboratories in Mexico City, synthesized norethindrone (B1679910) in 1951. asu.edujyi.orgacs.orgwikipedia.org Independently, Frank Colton at G.D. Searle & Company developed norethynodrel (B126153) in 1953. asu.edujyi.org These synthetic progestogens, derived from plant sources like the Mexican yam through processes like the "Marker Degradation" developed by Russell Marker, were pivotal in the development of oral contraceptives. pbs.orgasu.edujyi.orgacs.orgplannedparenthood.org
Here is a table summarizing key early synthetic progestogen discoveries:
| Compound | Researcher | Institution | Year of Synthesis |
| Norethindrone | Carl Djerassi | Syntex, SA | 1951 |
| Norethynodrel | Frank Colton | G.D. Searle & Company | 1953 |
Development of Synthetic Estrogens in Steroid Science
Concurrently with the work on progestogens, advancements were made in the synthesis of estrogens. Natural estrogens also faced limitations regarding oral administration. The synthesis of orally effective synthetic estrogens was a crucial step for hormone therapy and, later, for combined oral contraceptives. Ethinylestradiol, a highly effective oral estrogen, was synthesized as early as 1938 by Hans Herloff Inhoffen and Walter Hohlweg at Schering. tandfonline.com This compound proved to be much more resistant to metabolic degradation compared to natural estradiol (B170435). tandfonline.com Mestranol (B1676317), a 3-methyl ether of ethinylestradiol and a prodrug, also emerged as a key synthetic estrogen used in early oral contraceptive formulations. tandfonline.com
Inception of Combined Steroid Formulations: A Historical Overview of Early Oral Steroid Research
The understanding of the roles of both estrogens and progestogens in the female reproductive cycle, particularly their ability to inhibit ovulation, led to the concept of using combined steroid formulations for contraception. tandfonline.compbs.orgogmagazine.org.au Early research explored the potential of using these synthetic hormones to regulate fertility. plannedparenthood.orgpbs.orgogmagazine.org.au
The development of the first oral contraceptive pill was significantly propelled by key scientific collaborations and crucial financial support. Gregory Pincus, a biologist at the Worcester Foundation for Experimental Biology, played a central role in this research. nih.govpbs.orgama-assn.orgebsco.comprb.org He collaborated with Min Chueh Chang, who demonstrated the anti-ovulatory effects of progesterone and related compounds in animals. pbs.orgebsco.comprb.org Clinical trials were conducted by John Rock, a gynecologist. acs.orgplannedparenthood.orgpbs.orgama-assn.orgebsco.com This research was notably supported by philanthropic initiatives, particularly from Katharine Dexter McCormick, who provided substantial funding at the urging of birth control advocate Margaret Sanger. acs.orgplannedparenthood.orgpbs.orgogmagazine.org.auama-assn.orgnma.gov.au
Following the initial success of the first combined oral contraceptive, Enovid (containing norethynodrel and mestranol), introduced by G.D. Searle & Co. and approved in the United States in 1960, other pharmaceutical companies developed their own formulations. jyi.orgtandfonline.comama-assn.orgnma.gov.aunih.govjmsronline.comnih.gov The Organon company in the Netherlands introduced Lyndiol. tandfonline.comnih.govjmsronline.comtandfonline.com Lyndiol was one of the early combined oral contraceptive pills and contained lynestrenol (B534155), a synthetic progestogen, and mestranol, a synthetic estrogen. tandfonline.comnih.govjmsronline.comtandfonline.com Lynestrenol is a derivative of norethisterone. tandfonline.comnih.govwikipedia.org Lyndiol tablets typically contained 2.5 mg of lynestrenol and 75 µg of mestranol. tandfonline.comnih.govjmsronline.comtandfonline.com Lyndiol was introduced for medical use in 1961, with a Dutch patent for lynestrenol granted in 1957, and became a component of Lyndiol in 1962. wikipedia.org It was approved in the United Kingdom in 1963 in combination with mestranol. wikipedia.org
Here is a table summarizing the composition of some early combined oral contraceptive pills, including Lyndiol:
| Brand Name | Company | Progestogen | Estrogen | Typical Progestogen Amount | Typical Estrogen Amount | Introduction Period |
| Enovid | G.D. Searle | Norethynodrel | Mestranol | 5 mg or 10 mg | 75 µg or 150 µg | Early 1960s |
| Anovlar | Schering | Norethisterone | Ethinylestradiol | 4 mg | 50 µg | Early 1960s |
| Lyndiol | Organon | Lynestrenol | Mestranol | 2.5 mg | 75 µg | Early 1960s |
This table highlights Lyndiol's place among the early generation of combined oral contraceptives, featuring a different progestogen (lynestrenol) compared to the initial formulations like Enovid and Anovlar. tandfonline.comnih.govjmsronline.comtandfonline.comwikipedia.org
Lynestrenol: Advanced Chemical and Molecular Investigations
Synthetic Methodologies and Chemical Derivations
Lynestrenol (B534155) is a synthetic progestogen belonging to the 19-nortestosterone group. nih.govactasdermo.org Its synthesis involves chemical modifications of the testosterone (B1683101) molecule. oup.com The introduction of a 17α-ethinyl group and the removal of the methyl group at carbon 10 from testosterone lead to the formation of norethisterone. oup.com Lynestrenol differs from norethisterone by the absence of a ketone group at the C3 position. wikipedia.org While specific detailed synthetic methodologies were not extensively detailed in the search results beyond its classification as a synthetic steroid and derivative, its structure is characterized by a 17α-ethynyl group and the lack of a 3-keto group present in its active metabolite, norethisterone. wikipedia.orgoup.com Chemical derivations involve the modification of the steroid nucleus, leading to compounds with altered pharmacological profiles. Lynestrenol itself is considered a prodrug, requiring metabolic conversion to its active form. wikipedia.orgoup.com
Molecular Interactions with Steroid Hormone Receptors
Lynestrenol is primarily known for its interaction with steroid hormone receptors, particularly the progesterone (B1679170) receptor, although it also exhibits interactions with other nuclear receptors. wikipedia.orgmedtigo.com
Lynestrenol is classified as a progestin and acts as an agonist of the progesterone receptor (PR). wikipedia.orgmedtigo.com However, lynestrenol itself does not directly bind to the progesterone receptor and is considered inactive in its parent form. wikipedia.org Its progestational activity is mediated through its rapid and almost complete conversion to norethisterone in the liver. wikipedia.orgpatsnap.com Norethisterone, the active metabolite, is a potent progestogen that binds to and activates nuclear progesterone receptors in target tissues such as the uterus, ovaries, and brain. nih.govmedtigo.compatsnap.com The binding of norethisterone to PR leads to the modulation of gene expression, resulting in various biological effects, including the inhibition of ovulation, thickening of cervical mucus, and alteration of the endometrium. medtigo.compatsnap.com Studies have shown that the affinity of lynestrenol to the progesterone receptor of the rabbit uterus is significantly lower than that of norethindrone (B1679910), which is consistent with its prodrug nature. ru.nl
Beyond the progesterone receptor, synthetic progestins, including those derived from 19-nortestosterone like lynestrenol (via its metabolite norethisterone), can interact with other members of the nuclear receptor superfamily, such as the androgen receptor (AR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR). actasdermo.orgaapec.org These interactions can result in agonistic or antagonistic effects depending on the specific progestogen and receptor. While norethisterone, the active metabolite of lynestrenol, is known to have some weak androgenic activity, the extent of direct interaction of lynestrenol or its metabolites with AR, GR, and MR was not detailed with specific binding affinity data in the provided search results. wikipedia.orgactasdermo.org However, the classification of norethisterone and its derivatives among the first generation of testosterone-derived progestogens suggests potential interactions with the androgen receptor. actasdermo.org Some studies indicate that synthetic progestins can bind to sex hormone binding globulin but not significantly to corticosteroid binding globulin. nih.gov
Progesterone Receptor Binding Dynamics
Biotransformation Pathways and Metabolite Characterization
Lynestrenol undergoes significant biotransformation in the body, primarily in the liver, to yield its active metabolite and other conversion products. wikipedia.orgpatsnap.com
In vitro and ex vivo studies have been crucial in elucidating the metabolic fate of lynestrenol. Research using rabbit liver microsomes in vitro demonstrated the conversion of lynestrenol to norethindrone. nih.gov This conversion proceeds predominantly via 3α-hydroxylation of lynestrenol, forming 3α-hydroxy-lynestrenol as an intermediate, followed by dehydrogenation to norethindrone. nih.gov Human liver enzymes, specifically CYP2C9, CYP2C19, and CYP3A4, are primarily responsible for the conversion of lynestrenol to norethisterone. wikipedia.orgresearchgate.net In vitro studies using human liver microsomes have identified the involvement of these cytochrome P450 enzymes in this metabolic pathway. wikipedia.orgresearchgate.netcolab.ws Ex vivo studies, such as those involving the isolated perfused rat liver, have also shown extensive biotransformation of lynestrenol. ru.nl
The principal and pharmacologically active metabolite of lynestrenol is norethindrone (also known as norethisterone). wikipedia.orgoup.compatsnap.com Upon oral administration, lynestrenol is rapidly and almost completely converted to norethindrone during first-pass metabolism in the liver. wikipedia.orgpatsnap.com This conversion is essential for lynestrenol's progestational effects, as the parent compound itself is largely inactive at the progesterone receptor. wikipedia.orgoup.comnih.gov The metabolic pathway involves the hydroxylation of lynestrenol at the C3 position, leading to the formation of etynodiol (3β-hydroxy-lynestrenol) and 3α-hydroxy-lynestrenol as intermediates, which are then oxidized to form the 3-keto group of norethindrone. wikipedia.orgnih.gov While norethindrone is the primary active metabolite, further metabolism of both lynestrenol and norethindrone leads to more polar metabolites, which are subsequently conjugated (e.g., glucuronidated and sulfated) and excreted, predominantly in the urine. patsnap.comtandfonline.comnih.gov Some studies also suggest the potential formation of ethinylestradiol from norethindrone metabolism, although this is a less prominent pathway. oup.comnih.gov
Key Metabolic Conversion:
| Parent Compound | Intermediate Metabolites | Principal Active Metabolite |
| Lynestrenol | Etynodiol, 3α-hydroxy-lynestrenol | Norethindrone |
Enzymes Involved in Conversion to Norethindrone:
| Enzyme | Contribution (%) |
| CYP2C19 | 49.8 |
| CYP2C9 | 28.0 |
| CYP3A4 | 20.4 |
*Data based on in vitro studies of human cytochrome P450 enzymes. wikipedia.orgresearchgate.net
Enzymatic Systems Involved in Biotransformation
Lynestrenol undergoes significant biotransformation in the body, primarily in the liver, to its active metabolite, norethisterone wikipedia.orgpatsnap.com. This conversion is a crucial step for its pharmacological effect patsnap.com. The biotransformation of lynestrenol to norethisterone involves a two-step process: initial hydroxylation at the C3 position to form etynodiol, followed by oxygenation of the hydroxyl group wikipedia.org.
The human cytochrome P450 (CYP) enzyme system plays a central role in the bioactivation of lynestrenol nih.gov. Studies have identified specific CYP enzymes responsible for this conversion in vitro wikipedia.orgnih.gov. The primary enzymes involved are CYP2C9, CYP2C19, and CYP3A4 wikipedia.orgnih.gov. Their relative contributions to the conversion of lynestrenol to norethisterone have been quantified, with CYP2C19 being the most significant contributor wikipedia.org.
| Enzyme | Contribution to Lynestrenol Conversion to Norethisterone (%) |
| CYP2C9 | 28.0 |
| CYP2C19 | 49.8 |
| CYP3A4 | 20.4 |
| Other CYPs | ≤ 1.0 each |
Beyond the conversion to norethisterone, lynestrenol and its metabolites undergo further biotransformation, including conjugation to sulfates and glucuronides, primarily in the liver who.intpatsnap.com. These conjugated metabolites are then predominantly excreted from the body, mainly via urine and, to a lesser extent, feces wikipedia.orgpatsnap.com.
Structure-Activity Relationships (SAR) in Synthetic Progestins
The biological actions of progestins are mediated through their interaction with the progesterone receptor (PR), a nuclear transcription factor mdpi.com. The specific chemical structure of a progestin dictates its binding affinity to the PR and can also influence its interaction with other steroid receptors, such as the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) bioscientifica.com. This differential binding profile contributes to the varied hormonal activity patterns observed among different synthetic progestins .
Elucidation of Structural Determinants for Receptor Affinity
The binding of synthetic progestins to the progesterone receptor is a key determinant of their activity mdpi.com. Structure-activity relationship studies aim to identify the specific structural features that influence this binding affinity nih.govresearchgate.net. For 19-norprogestogens like lynestrenol and its active metabolite norethisterone, certain structural elements have been identified as important for PR binding nih.gov.
Research on 19-nor-progestogens has indicated that the presence of a 3-ketone group and a 17β-hydroxyl group, along with the plane of the A/B ring system, are important for binding to the progesterone receptor nih.gov. While lynestrenol itself lacks the 3-ketone group, its conversion to norethisterone, which possesses this feature, is essential for its progestogenic activity wikipedia.orgmdpi.com.
Studies comparing the binding affinities of various 19-nor-progestogens to the progesterone receptor in rabbit uterine cytosol have provided insights into the relative importance of different structural modifications nih.gov.
| Steroid | Affinity for Progesterone Receptor (Ki, M) |
| Norethindrone | 2.3 x 10⁻⁹ |
| 5α-dihydronorethindrone | Lower than Norethindrone |
| Norethindrone acetate (B1210297) | Lower than 5α-dihydronorethindrone |
| Lynestrenol | Lower than Norethindrone acetate |
| 17α-ethynyl-estra-4-ene-3β,17β-diol | Lower than Lynestrenol |
| Ethynodiol diacetate | 1.3 x 10⁻⁷ |
Note: Affinities are relative based on the provided source nih.gov. Lower Ki values indicate higher binding affinity.
These findings suggest that modifications to the core 19-norsteroid structure, such as the presence or absence of a 3-keto group or acetylation, can significantly impact PR binding affinity nih.gov.
Impact of Specific Functional Groups on Molecular Activity
Specific functional groups on the steroid skeleton of synthetic progestins play a critical role in determining their biological activity, including their potency and receptor selectivity bioscientifica.com.
The incorporation of an ethynyl (B1212043) functional group at the C17α position is a common modification in many synthetic progestins, including lynestrenol and norethisterone wikipedia.orgbioscientifica.com. This modification is known to enhance oral potency and, in the case of testosterone derivatives, can lead to a loss of androgenic activity while increasing progestational effects bioscientifica.com.
The presence or absence of a ketone group at carbon 3 and a double bond between carbons 4 and 5 (Δ4-3-ketone structure) in the A ring is generally considered a prerequisite for progestogenic activity mdpi.combioscientifica.com. However, as lynestrenol demonstrates, some prodrugs like lynestrenol lack this structure but are converted to active metabolites that possess it wikipedia.orgmdpi.com.
Modifications at other positions, such as the addition of a hydroxyl group at C-17 in the progesterone skeleton, can lead to a loss of progestational activity, while acetylation at this position can induce a progestational effect tandfonline.com. The addition of an ethynyl group at C-17 on the testosterone skeleton reduces androgenic effects and enhances progestational activity tandfonline.com.
Mestranol: Comprehensive Chemical and Biological Research
Metabolic Activation: Bioconversion to Ethinyl Estradiol (B170435)
The primary metabolic activation pathway of mestranol (B1676317) involves its conversion to ethinylestradiol through O-demethylation in the liver wikipedia.orgdrugbank.commedchemexpress.compharmacompass.comhmdb.ca. This bioconversion is essential for mestranol to bind to and activate estrogen receptors drugbank.commedchemexpress.comhmdb.ca. Studies have indicated a conversion efficiency of approximately 70% from mestranol to ethinylestradiol wikipedia.orgdrugbank.comhmdb.ca. After intravenous administration of 14C-mestranol to human volunteers, about 50% of the dose was demethylated to ethinylestradiol pharmacompass.com. The oral bioavailability of ethinylestradiol has been reported to be 38-48%, and a 50-µg dose of mestranol was shown to be bioequivalent to a 35-µg dose of ethinylestradiol when administered in combination with norethisterone iarc.fr.
Enzymatic Demethylation Processes (e.g., Cytochrome P-450 2C9)
The metabolic transformation of mestranol to ethinylestradiol is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver nih.govresearchgate.net. Research using human liver microsomes has strongly suggested a major contribution of CYP2C9 to this demethylation reaction nih.govresearchgate.netdrugbank.com. In vitro studies demonstrated that sulfaphenazole (B1682705), a specific CYP2C9 inhibitor, significantly inhibited the formation of ethinylestradiol from mestranol nih.gov. For instance, incubation of mestranol with varying concentrations of CYP inhibitors showed strong inhibition by sulfaphenazole with an average inhibitor concentration at one half of Emax (IC50) of 3.6 µmol/L and an average maximal inhibitory capacity (Emax) of 75% nih.gov. Other inhibitors, such as troleandomycin (B1681591) (a CYP3A3/4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor), did not produce substantial inhibitory activity on mestranol demethylation nih.gov. Miconazole also strongly inhibited mestranol demethylation in vitro nih.gov.
Estrogen Receptor Engagement and Agonistic Actions
Mestranol itself binds poorly to the estrogen receptor iarc.frnih.gov. Its estrogenic effects are primarily mediated by its active metabolite, ethinylestradiol, which is a potent agonist of estrogen receptors medchemexpress.compharmacompass.comnih.govselleckchem.com. Ethinylestradiol binds to and activates both isoforms of the estrogen receptor, ERα and ERβ wikipedia.org. Studies have shown that ethinylestradiol possesses a higher relative binding affinity for the estrogen receptor compared to mestranol wikipedia.orgwikipedia.org. For example, ethinylestradiol was found to have 75% to 190% of the relative binding affinity of estradiol (100%) for the estrogen receptor, while mestranol had only 0.1% to 2.3% wikipedia.orgwikipedia.org. Ethinylestradiol's interaction with estrogen receptors in target cells, including the female reproductive tract, mammary gland, hypothalamus, and pituitary, leads to various physiological effects, such as increasing the hepatic synthesis of sex hormone binding globulin (SHBG) and suppressing follicle-stimulating hormone (FSH) secretion drugbank.comhmdb.ca.
Biotransformation Pathways: Microbial and In Vitro Studies
Beyond the primary demethylation to ethinylestradiol, mestranol undergoes further biotransformation. Microbial biotransformation studies have been employed to investigate the metabolic pathways of drugs and to obtain metabolites isc.irk.ruresearchgate.net. For instance, the microbial transformation of mestranol by Cunninghamella elegans has been studied, yielding hydroxylated metabolites isc.irk.runih.govresearchgate.net. In vitro studies using primary cultures of rat hepatocytes have also investigated ethinylestradiol metabolism, showing the formation of polar conjugates iarc.fr. The major pathway of ethinylestradiol metabolism in humans and animals is 2-hydroxylation, likely catalyzed by CYP3A4 iarc.fr.
Characterization of Hydroxylated Metabolites
Microbial transformation of mestranol by Cunninghamella elegans has led to the identification of hydroxylated metabolites isc.irk.runih.govresearchgate.net. Two such metabolites characterized are 6β-hydroxymestranol and 6β,12β-dihydroxymestranol isc.irk.runih.govresearchgate.net. The latter, 6β,12β-dihydroxymestranol, was identified as a novel compound nih.govresearchgate.net. These metabolites were structurally characterized using spectroscopic techniques nih.govresearchgate.net. Mestranol is extensively metabolized to hydroxylated products, although their biological activity is less well characterized selleckchem.com.
Here is a table summarizing some characterized metabolites:
| Compound Name | Origin of Study (Example) | Type of Transformation |
| Ethinyl Estradiol | Human Liver drugbank.comnih.gov | O-Demethylation |
| 6β-Hydroxymestranol | Cunninghamella elegans nih.gov | Hydroxylation |
| 6β,12β-Dihydroxymestranol | Cunninghamella elegans nih.gov | Hydroxylation |
| 2-Hydroxyethinylestradiol | Human/Animal iarc.frmims.com | Hydroxylation |
| Ethinylestradiol sulfate | Human wikipedia.org | Conjugation (Sulfation) |
Structure-Activity Relationships (SAR) of Synthetic Estrogens
The structure-activity relationships of synthetic estrogens highlight how structural modifications influence their biological activity and receptor binding affinity nih.gov. Mestranol, as the 3-methyl ether of ethinylestradiol, demonstrates the impact of this specific modification. The presence of the methyl ether group at the C3 position renders mestranol less potent than ethinylestradiol and necessitates metabolic activation via demethylation for significant estrogen receptor binding and agonistic action wikipedia.orgwikipedia.orgiarc.frnih.gov. Ethinylestradiol, with the ethinyl group at the 17α position, is considerably more potent than the natural estrogen estradiol and exhibits high oral activity iarc.fr. Comparisons between mestranol and ethinylestradiol in biological assays, such as the immature rat uterine weight test, have shown mestranol to be less potent, supporting the need for its metabolic conversion to ethinylestradiol for full activity nih.gov.
Integrated Research Perspectives on Combined Steroid Formulations Referencing Lyndiol As a Historical Case Study
Evolution of Multi-Component Steroid Preparations in Academic Research
Early academic research into reproductive endocrinology laid the groundwork for the development of hormonal contraceptives. Investigations in the early 20th century began to reveal the roles of ovarian hormones, progesterone (B1679170) and estrogen, in regulating ovulation and the menstrual cycle. wikipedia.org This foundational knowledge spurred research into the synthesis and pharmacological properties of synthetic steroid analogues that could mimic or modulate these effects.
The concept of combining an estrogen and a progestin in an oral contraceptive arose from observations that while progestins could inhibit ovulation, the addition of an estrogen improved cycle control and reduced breakthrough bleeding. wikipedia.orgnih.gov This understanding was crucial in the formulation of the first combined oral contraceptives. Lyndiol, containing lynestrenol (B534155) and mestranol (B1676317), was one such early preparation, following the introduction of other combined pills like Enovid (norethinodrel and mestranol) and Anovlar (norethisterone and ethinylestradiol). wikipedia.orgwikipedia.orgwikipedia.org The inclusion of both a progestin and an estrogen in these formulations reflected the prevailing research hypothesis that a dual hormonal approach was necessary for effective and reliable contraception by targeting different aspects of the hypothalamic-pituitary-ovarian axis. Estrogens were understood to suppress follicle-stimulating hormone (FSH) release, thereby inhibiting follicular growth, while progestins were known to suppress the luteinizing hormone (LH) surge required for ovulation. wikipedia.orgnih.gov
Comparative Pharmacological Investigations of Early Combined Steroids
Research efforts in the mid-20th century included comparative pharmacological investigations of the various synthetic steroids being developed and incorporated into oral contraceptives. These studies aimed to understand the specific activities and effects of different progestins and estrogens, both individually and in combination.
For instance, lynestrenol, the progestin component of Lyndiol, is a synthetic estrane (B1239764) steroid derived from 19-nortestosterone and functions as a prodrug of norethisterone. wikipedia.org Research characterized lynestrenol as having potent progestogenic activity, crucial for inhibiting ovulation by suppressing the LH surge, and also noted its weak androgenic and estrogenic activity. guidetopharmacology.org Mestranol, the estrogen component, is a prodrug of ethinylestradiol and was the estrogen used in several early oral contraceptives, including the first pill, Enovid. wikipedia.orgnih.gov
Comparative studies, though sometimes conducted in clinical settings, provided pharmacological insights. For example, a clinical trial of Lyndiol in Mexican women studied the effects of the lynestrenol-mestranol combination on various physiological parameters over a two-and-a-half-year period. fishersci.camims.com While primarily a clinical evaluation, such studies contributed data on the biological responses to this specific combination. Furthermore, research comparing the effects of the individual components of Lyndiol provided insights into their respective pharmacological contributions. One study investigating the peripheral haemodynamic effects of combined oral contraceptives, including Lyndiol (2.5 mg lynestrenol and 0.075 mg mestranol), examined the effects of the combined pill versus its individual components administered separately. This research indicated that the observed changes in peripheral circulation during combined treatment were likely attributable to the estrogen component, mestranol, rather than lynestrenol. wikidata.org These types of comparative investigations were essential in understanding the dominant pharmacological activities of each steroid within a combined formulation.
Research on Synergistic and Antagonistic Receptor Dynamics of Mixed Steroid Formulations
The research perspective on the interaction of steroids in combined formulations like Lyndiol, particularly concerning synergistic and antagonistic receptor dynamics, was initially based on the observed physiological outcomes rather than detailed molecular receptor interactions as understood today. The primary focus was on the combined effect on the reproductive axis to achieve contraception and ensure acceptable cycle control.
The contraceptive efficacy of combined oral contraceptives was understood to result from the interplay between the estrogen and progestin components, leading to the inhibition of ovulation through their combined negative feedback on the hypothalamus and pituitary gland. The estrogen (mestranol, via its metabolite ethinylestradiol) suppressed FSH release, preventing follicular development, while the progestin (lynestrenol, via its metabolite norethisterone) suppressed the LH surge necessary for ovulation. wikipedia.orgnih.govguidetopharmacology.org This combined action was considered functionally synergistic for achieving reliable ovulation inhibition.
Advanced Methodological Approaches in Steroid Research Applicable to Lyndiol Components
Chromatographic and Spectroscopic Techniques for Chemical Analysis and Metabolite Identification
Chromatographic and spectroscopic methods are indispensable tools in steroid research, providing the means to separate complex mixtures, identify individual compounds, and elucidate their structures. The application of these techniques is crucial for understanding the chemical profile of Lyndiol's components and their metabolic fate in biological systems.
High-Resolution Mass Spectrometry
High-resolution mass spectrometry (HRMS), often coupled with chromatographic separation techniques like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), offers enhanced selectivity and sensitivity for the analysis and quantification of steroids and their metabolites. Compared to low mass resolution methods, HRMS provides high mass accuracy, which is vital for confirming the elemental composition of analytes and differentiating isobaric compounds – molecules with the same nominal mass but different elemental compositions. researchgate.netlcms.czthermofisher.com This capability is particularly valuable in complex biological matrices where numerous endogenous steroids and metabolites are present. GC coupled with Orbitrap HRMS, for instance, provides abundant structural diagnostic ions with high mass accuracy, aiding in structural characterization and tracing unknown metabolites. mdpi.com LC-MS/HR-MS methods have been developed for the quantification of multiple steroid hormones in human serum, demonstrating improved selectivity and reduced background noise compared to lower resolution techniques. researchgate.net LC-HRMS analysis using instruments like the Q Exactive Focus MS has shown comparable accuracy, precision, and sensitivity to triple quadrupole MS instruments for steroid quantification in plasma. lcms.czthermofisher.com
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural elucidation and conformational analysis of steroids. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on the connectivity of atoms and the spatial arrangement of functional groups within a molecule. rsc.orgresearchgate.netnih.govnih.govrsc.orgmdpi.com NMR has been historically significant in steroid chemistry, with early studies focusing on characteristic methyl resonances and prominent signals to deduce structural features. rsc.org The advent of Fourier-transform NMR and later 2D techniques significantly advanced the application of NMR to steroids, enabling full proton assignments and the use of homonuclear and heteronuclear correlation experiments. rsc.org NMR has been shown to be superior to mass and infrared spectrometry in identifying isomeric steroids, which is particularly relevant for analyzing metabolites that may be structural isomers of the parent compound or other related steroids. nih.gov Techniques like 2D NMR have been successfully used for the structure elucidation of photoproducts of norethisterone, the active metabolite of lynestrenol (B534155). nih.gov Changes in chemical shifts upon derivatization can also provide valuable structural information for hydroxy-steroids. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in steroid analysis for many years, particularly for creating urinary steroid profiles. mdpi.comnih.govoup.comresearchgate.net This hyphenated technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. GC-MS is well-suited for the analysis of volatile or semi-volatile compounds, and steroids, after appropriate derivatization to increase their volatility and stability, can be effectively analyzed by GC-MS. nih.govoup.com The electron ionization (EI) source commonly used in GC-MS produces characteristic fragmentation patterns that can be matched against spectral libraries for compound identification. mdpi.comoup.com GC-MS has been employed for the analysis of lynestrenol in contraceptive tablets and in studies investigating the metabolism of lynestrenol acetate (B1210297). nih.govnih.govoup.com While GC-MS provides excellent chromatographic separation and is valuable for comprehensive steroid profiling, it typically requires sample derivatization, which can be a time-consuming step. nih.govoup.com
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatography technique used for the qualitative analysis and separation of steroids. bioline.org.brbioline.org.brnih.govajol.infoanalis.com.my TLC allows for the simultaneous analysis of multiple samples and the application of various detection methods. bioline.org.brbioline.org.branalis.com.my Steroids can be separated on different stationary phases (e.g., normal-phase or reversed-phase silica) using various mobile phase systems. analis.com.my While primarily a qualitative technique, quantitative densitometric methods can be applied with TLC. bioline.org.br TLC has been utilized in studies examining the metabolism of lynestrenol acetate, aiding in the separation and visualization of metabolites. nih.govoup.com Its ease of use and low equipment investment make it a valuable tool for initial screening and separation in steroid research. nih.gov
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are fundamental techniques for quantifying the affinity of a compound for its target receptor. These assays typically involve incubating a receptor preparation with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compound. The extent to which the test compound competes with the radiolabeled ligand for binding sites provides a measure of its affinity for the receptor. ncats.io
For the components of Lyndiol, radioligand binding assays are used to assess their affinity for steroid receptors, primarily the progesterone (B1679170) receptor (PR) for lynestrenol and its active metabolite norethisterone, and the estrogen receptor (ER) for mestranol (B1676317) and its active metabolite ethinylestradiol. While lynestrenol itself does not bind significantly to the progesterone receptor, its rapid conversion to norethisterone, a potent PR agonist, is key to its activity. who.intwikipedia.orgpatsnap.commedtigo.com Similarly, mestranol is a prodrug that is demethylated to ethinylestradiol, which then binds to estrogen receptors. wikipedia.orgpediatriconcall.comhmdb.ca In vitro estrogen receptor binding affinity can be determined using preparations like uterine cytosol and a radiolabeled estrogen, such as 17beta[3H]estradiol. ncats.io Studies have shown that while mestranol has low binding affinity for the estrogen receptor, its metabolite ethinylestradiol displaces estradiol (B170435) with high potency. ncats.iowikipedia.org
In Vitro and Ex Vivo Biological Systems for Steroid Metabolism and Receptor Studies
In vitro and ex vivo biological systems are essential for studying the metabolism of steroids and their interactions with receptors under controlled conditions. These systems allow researchers to investigate specific enzymatic transformations, identify metabolites, and characterize receptor binding and downstream effects without the complexities of a whole organism.
In vitro systems commonly used in steroid research include liver microsomes, hepatocytes, and recombinant enzymes expressing specific cytochrome P450 (CYP) enzymes or other metabolic enzymes. The liver is a primary site of steroid metabolism, and in vitro liver preparations can replicate many of the metabolic pathways observed in vivo. who.intwikipedia.orgwikipedia.orghmdb.capatsnap.com Studies using liver enzymes have shown that lynestrenol is rapidly converted to norethisterone, primarily catalyzed by CYP2C9, CYP2C19, and CYP3A4. wikipedia.org Mestranol undergoes O-demethylation in the liver to form ethinylestradiol. wikipedia.orgpediatriconcall.comhmdb.ca
Cell-based assays using cell lines that express specific steroid receptors (e.g., ER or PR) are widely used to study receptor binding, activation, and downstream signaling. These systems can provide insights into the potency and efficacy of steroids and their metabolites as receptor agonists or antagonists. ncats.io
Application of Microbial and Plant Cell Cultures in Biotransformation Research
Biotransformation, utilizing microbial and plant cell cultures, represents a powerful approach in steroid research for modifying existing structures to produce novel or more active compounds. This method offers advantages over traditional chemical synthesis, including high stereo- and regioselectivity, milder reaction conditions, and environmental friendliness. koreascience.krpjbt.org The components of Lyndiol, Lynestrenol and Mestranol, have been subjects of such biotransformation studies.
Microorganisms, particularly fungi and bacteria, possess diverse enzymatic systems, including cytochrome P450 enzymes, capable of catalyzing various reactions on steroidal substrates, such as hydroxylation, oxidation, reduction, dehydrogenation, isomerization, and esterification. koreascience.krresearchgate.netresearchgate.net Plant cell cultures also offer a platform for biotransformation, leveraging plant enzymes and associated microbes. researchgate.netsemanticscholar.org
Research has demonstrated the microbial transformation of Mestranol (17α-ethynylestradiol 3-methyl ether) by Cunninghamella elegans. This process yielded two hydroxylated metabolites: 6β-hydroxymestranol and 6β,12β-dihydroxymestranol. researchgate.netjst.go.jpnih.govmendeley.comoaepublish.com The latter metabolite was identified as a new compound. researchgate.netjst.go.jpnih.gov Optimal transformation of Mestranol by Cunninghamella elegans has been reported when glucose is used as a carbon source. researchgate.net
Lynestrenol (19-nor-17α-pregn-4-en-20-yn-17β-ol), another component of Lyndiol, has also been studied for its microbial transformation. Incubation of Lynestrenol with Cunninghamella elegans resulted in the formation of several oxidized metabolites. These included 19-nor-17α-pregn-4-en-20-yn-3-one-10β,17β-diol, 19-nor-17α-pregn-4-en-20-yn-3-one-6β,17β-diol, and 19-nor-17α-pregn-4-en-20-yn-3β,6β,17β-triol. researchgate.nettandfonline.comtandfonline.com The metabolite 19-nor-17α-pregn-4-en-20-yn-3β,6β,17β-triol was identified as a new compound. researchgate.nettandfonline.com Some of these metabolites, specifically 19-nor-17α-pregn-4-en-20-yn-3-one-10β,17β-diol and 19-nor-17α-pregn-4-en-20-yn-3-one-6β,17β-diol, were previously obtained from the microbial transformation of norethisterone by Rhizopus nigricans. tandfonline.com
While extensive research exists on the microbial transformation of various steroids, including synthetic progestins and estrogens found in oral contraceptives like Lynestrenol and Mestranol, studies specifically detailing the biotransformation of these compounds using plant cell cultures are less frequently reported in the provided search results compared to microbial transformations. However, the general applicability of plant cell cultures for biotransformation of organic compounds, including steroids, is recognized. researchgate.netsemanticscholar.orgslideshare.net Plant cell cultures can catalyze chemical conversions of supplied substances, transforming precursors into products through metabolic reactions. semanticscholar.orgwur.nl This can involve modifying functional groups of organic compounds. slideshare.net
Detailed research findings highlight the specificity of microbial enzymatic systems. For instance, Aspergillus niger and Penicillium citrinum have been shown to stereoselectively hydroxylate norethisterone, a related synthetic progestin. A. niger yielded a 10β,17β-dihydroxylated product, while P. citrinum produced an 11β,17β-dihydroxylated metabolite. koreascience.kr This demonstrates the potential for targeted modifications using specific microbial strains.
The biotransformation of synthetic progestins has also been investigated in environmental contexts, such as soil microcosms, where microbial communities play a role in their degradation. nih.govresearchgate.net Studies on other synthetic progestins like gestodene, altrenogest, and medroxyprogesterone (B1676146) acetate in soil have shown various transformation pathways, including isomerization and hydrogenation, leading to the formation of numerous transformation products. nih.govresearchgate.net While these studies focus on environmental fate, they underscore the broad metabolic capabilities of microbial consortia towards synthetic steroids.
Gut bacteria have also been identified as capable of biotransforming steroid hormones and synthetic progestins through various enzymatic reactions like reduction and dehydrogenation, which can influence their activity and bioavailability. biorxiv.orgnih.gov
The application of microbial and plant cell cultures in biotransformation research provides valuable insights into the metabolic fate of compounds like Lynestrenol and Mestranol and offers potential routes for the synthesis of novel derivatives with altered properties.
Here are some examples of biotransformation data for Lyndiol components and related steroids:
Ethical and Societal Dimensions in the Historical Context of Synthetic Steroid Research
Ethical Frameworks in Early Hormone and Steroid Development Research
The history of informed consent in medical research is a relatively recent development, with its roots tracing back to the 16th century, evolving from a paternalistic medical model where physicians held significant authority. infonetica.net Early in the 20th century, judicial decisions began to establish the principle of patient autonomy, which forms the basis of informed consent in both medical care and research. infonetica.netnih.gov The concept of informed consent as it is understood today, requiring patients to understand the information conveyed to them, was established by a U.S. Supreme Court case in 1957. researchgate.net
Prior to the mid-20th century, systematic medical investigation sometimes paid only sporadic attention to the circumstances under which research, including the use of human subjects, should be carried out. oup.com However, public scandals, such as experimentation on unsuspecting patients in Prussia in the 1890s, led to requirements for consent in human subject research. oup.com The Nuremberg Code, established in 1947, was a landmark in research ethics, establishing voluntary consent as essential in human experimentation. infonetica.net The Declaration of Helsinki in 1964 further set international standards for research ethics. infonetica.net
The development of early oral contraceptives involved clinical trials conducted in various locations, including Puerto Rico, where larger human studies necessary for FDA approval were possible due to differing laws regarding birth control at the time. pbs.orgtandfonline.com While the initial focus of informed consent was often on physical harm, the evolution of medical research, including the use of hormonal compounds, highlighted the need to address broader implications and ensure participants had a substantial understanding of the research. researchgate.net3billion.io
Intellectual Property and the Commercialization Landscape in Early Pharmaceutical Innovation
The period of early synthetic steroid research and development was marked by a dynamic landscape of intellectual property and commercialization. The pharmaceutical industry's origins are deeply intertwined with advances in synthetic chemistry and natural products research, both of which shaped patent law. worldscientific.com
In the United States, there is a long history of patenting drugs by both private and public institutions. tandfonline.com Unlike many other countries at the time, the U.S. patent law did not include provisions excluding drugs from patentability. tandfonline.comwipo.int This contrasted with countries like Germany, where product patents in pharmaceuticals were not allowed until 1968, and other European nations like Britain, Italy, and France, which introduced product patents later. wipo.int
The development of synthetic steroids, such as cortisone (B1669442) and hydrocortisone, in the mid-20th century initially saw some compounds not being patented. wipo.int However, subsequent synthetic steroids, like prednisone (B1679067) and prednisolone, were patented, though initially licensed widely. wipo.int The pattern of exclusive production became more widespread with the second generation of synthetic steroids and the advent of birth control pills in the 1950s. wipo.int
The discovery and synthesis of key components of oral contraceptives, such as norethindrone (B1679910) by Carl Djerassi at Syntex and norethynodrel (B126153) by Frank Colton at G.D. Searle, led to patent applications in the mid-1950s. asu.educambridge.org G.D. Searle was notably the first pharmaceutical company to sell an oral contraceptive, holding a significant market position initially. pbs.org The commercial success of early steroids, such as cortisone, further incentivized the exploration and development of other steroid compounds for various medical applications. asu.edu
The intellectual property landscape also saw the formation of cartels grounded in patent pools, such as the hormone cartel involving companies like Schering before World War II, particularly in contexts where intellectual property was crucial for market construction. tandfonline.com The "molecularization" of drugs, where patenting chemical processes provided a basis for intellectual property rights on both chemical and biological drugs, also played a role. tandfonline.com
Academic Discourse on the Societal Impact of Steroid Research Paradigms
The introduction of synthetic steroids, particularly oral contraceptives, sparked considerable academic and societal discourse regarding their impact. The oral contraceptive pill is widely considered one of the most socially significant advances in modern medicine due to its impact on reproductive freedom. ama-assn.org Within a few years of its introduction in the U.S. in 1960, millions of women were using the pill. ama-assn.org
The development and marketing of the pill were intertwined with social movements, including the efforts of advocates for women's rights like Margaret Sanger and Katharine Dexter McCormick, who provided crucial financial support for the research. ama-assn.org Early advertisements for the pill even symbolized the liberation of women. nih.gov
However, the societal impact also generated debate and critique. The widespread availability of contraception raised discussions about its effects on sexual behavior and family dynamics. marquette.edu Concerns were voiced about the potential for increased promiscuity and a rise in illegitimate pregnancies, leading to debates about the role of public agencies in providing access to contraceptives, particularly to younger individuals. marquette.edu
Academic discourse, particularly from feminist perspectives, has examined how cultural ideas about women have influenced scientific understandings of reproductive health and the female body. researchgate.net Feminist scholarship has critiqued the framing of hormones as solely biological entities, arguing they are also social, cultural, and political "bio-social" objects whose meanings shift. researchgate.net There has also been discussion regarding the potential for hormone narratives to reinforce gender stereotypes and the sex/gender binary. researchgate.net
The development of hormonal contraception also highlighted disparities in the focus of research and development within the pharmaceutical industry. While oral contraceptives for women became widely available, there was comparatively less activity in developing hormonal contraception for men, contributing to the perception that women disproportionately carried the burden of responsibility for contraception. ama-assn.orgebsco.com
The debate over access to contraception, including emergency contraception, continues, touching upon issues of regulatory controls, affordability, and underlying assumptions about women's decision-making capabilities regarding their health. historyandpolicy.org The historical context of synthetic steroid research and its societal impact remains a subject of ongoing academic and public discussion.
Prospective Avenues in Synthetic Steroid Research
Advancements in Steroid Analog Design and Synthesis
The structures of Lynestrenol (B534155) and Mestranol (B1676317), both being synthetic estrane (B1239764) steroids derived from 19-nortestosterone and estradiol (B170435) respectively, provide foundational scaffolds for the design of new steroid analogs. wikipedia.orgwikipedia.orgwikipedia.orgnih.gov Research in this area involves modifying the core steroid structure or appending various chemical moieties to alter their biological activity and pharmacokinetic properties.
Recent advancements in the synthesis of steroidal spiro heterocycles, for instance, highlight the potential for creating novel compounds with diverse biological activities. researchgate.netnih.govbeilstein-journals.org Studies have explored the synthesis of spiro heterocycles appended to various positions of steroidal backbones, including those derived from 17α-ethynyl-17-hydroxysteroids, a class that includes Lynestrenol and Mestranol. nih.govbeilstein-journals.orgbeilstein-journals.org For example, research has demonstrated the synthesis of spiro-2,3,4,7-tetrahydrooxepines derived from both mestranol and lynestrenol through reactions involving alkylation followed by ring-closing enyne metathesis. nih.govbeilstein-journals.orgbeilstein-journals.org Such synthetic methodologies expand the chemical space of steroid analogs, potentially leading to compounds with modified receptor binding profiles or altered metabolic pathways.
The development of efficient and selective synthetic routes remains a key focus. Research explores various chemical reactions and catalytic systems to achieve precise modifications of the steroid skeleton. researchgate.netnih.govbeilstein-journals.orgbeilstein-journals.org The aim is to develop methods that are amenable to scale-up and proceed through readily accessible synthetic precursors, although specific details on large-scale manufacturing processes for Lynestrenol or Mestranol in current prospective research were not detailed in the provided snippets. google.com
Elucidation of Nuanced Molecular and Cellular Mechanisms
Understanding the molecular and cellular mechanisms of action of synthetic steroids like Lynestrenol and Mestranol is crucial for designing improved therapeutics. Lynestrenol functions primarily as a progestin, acting as an agonist of the progesterone (B1679170) receptor. wikipedia.org It is also noted as a prodrug of norethisterone, with etynodiol as an intermediate metabolite. wikipedia.org Mestranol is a prodrug that is demethylated in the liver to the biologically active ethinylestradiol, which acts as an estrogen receptor agonist. wikipedia.orgwikipedia.orgnih.gov
Research continues to explore the precise binding affinities of these compounds and their metabolites to steroid receptors, including the estrogen receptor and progesterone receptor, as well as potential interactions with other nuclear receptors. wikipedia.orgwikipedia.org Studies have shown that Mestranol itself has significantly lower binding affinity for the estrogen receptor compared to its active metabolite, ethinylestradiol. wikipedia.orgwikipedia.org
Furthermore, investigation into the downstream cellular effects mediated by receptor activation, such as gene expression modulation and signaling pathway interactions, contributes to a more nuanced understanding. Research suggests that synthetic sex hormones can directly bind to sex steroid receptors in the brain and may affect the production of endogenous sex hormones. translationalneuroimaging.org Understanding these complex interactions at the molecular level can inform the design of new analogs with more targeted effects and potentially reduced off-target activities. Studies on hormonal contraceptives, including those containing components like Lynestrenol and Mestranol, have also explored their effects on neuroactive steroid levels and enzyme activity, such as the inhibition of 3β-hydroxysteroid dehydrogenase and 5α-reductase activity by Lynestrenol. cnr.it
Q & A
Q. What experimental designs have been historically employed to assess Lyndiol’s hepatotoxicity?
Early studies utilized controlled trials with pre- and postmenopausal cohorts, comparing liver function tests (LFTs) and histological analyses. For example, Stoll et al. (1965) conducted liver biopsies and measured SGOT, serum isocitrate dehydrogenase, and bromsulphthalein retention in patients receiving 6 tablets/day of Lyndiol. Abnormalities were observed in 4/15 postmenopausal patients, with reversible hepatocellular necrosis localized to centrilobular regions . Key parameters included:
| Dosage (tablets/day) | Population | Liver Function Changes | Histological Findings |
|---|---|---|---|
| 6 | Postmenopausal | ↑ SGOT, ↑ bilirubin | Centrilobular necrosis, lipochrome accumulation |
| 1–2 | Premenopausal | No significant changes | Normal architecture |
Modern studies should integrate longitudinal LFTs, dose-response analyses, and hormonal status stratification to replicate these findings.
Q. How do Lyndiol’s hormonal components influence its therapeutic effects in breast cancer?
Lyndiol’s synthetic progestogen (lynestrenol) and estrogen (mestranol) components showed dose-dependent clinical remission in metastatic breast cancer. Stoll et al. (1965) reported 9/42 patients achieving remission with 1–6 tablets/day. Progestogen-only administration induced remission in 7 cases, while estrogen alone showed no effect, suggesting progestogen-driven mechanisms, potentially via pituitary suppression of prolactin/gonadotropins . Methodologically, trials should standardize hormonal receptor status (e.g., ER/PR expression) and use factorial designs to isolate component effects.
Advanced Research Questions
Q. How can researchers resolve contradictions in Lyndiol’s hepatotoxicity between premenopausal and postmenopausal populations?
Discrepancies in liver injury rates (e.g., postmenopausal vs. premenopausal cohorts) may stem from hormonal milieu differences. Eisalo et al. (1964) noted elevated transaminases in postmenopausal patients, while Swaab et al. found no abnormalities in premenopausal users . To address this, researchers should:
Q. What methodologies are recommended for analyzing synergistic effects of Lyndiol’s components in oncology research?
Synergy between lynestrenol and mestranol in breast cancer remission (observed in Stoll et al.) requires combinatorial pharmacodynamic studies. Recommended approaches include:
- Isobolographic analysis : Quantify dose-effect relationships for individual components vs. combinations.
- Transcriptomic profiling : Compare gene expression patterns (e.g., apoptosis pathways) in tumors treated with single agents vs. combinations.
- Clinical trial designs : Use adaptive randomization to allocate patients to optimal component ratios based on interim biomarker responses .
Q. How should researchers design trials to evaluate Lyndiol’s long-term hepatic safety without compromising ethical standards?
Ethical trials must balance hepatotoxicity risks with therapeutic benefits. Strategies include:
- Phased dosing : Start with contraceptive-level doses (1 tablet/day), escalating only in non-responders.
- Biomarker-driven monitoring : Use serum miR-122 (hepatocyte-specific miRNA) for early liver injury detection.
- Data safety boards : Implement real-time adjudication of adverse events, with predefined stopping rules for ALT >3× ULN .
Methodological Guidance
Q. What statistical frameworks are optimal for analyzing contradictory data on Lyndiol’s therapeutic index?
Contradictory efficacy/toxicity data (e.g., dose-dependent liver injury vs. cancer remission) necessitate:
Q. How can qualitative methods enhance understanding of Lyndiol’s clinical outcomes?
Integrate patient-reported outcomes (PROs) via:
- Semi-structured interviews : Explore subjective experiences (e.g., symptom burden, quality of life).
- Thematic analysis : Code narratives for themes like treatment adherence barriers or perceived efficacy.
- Triangulation : Cross-validate PROs with quantitative biomarkers (e.g., tumor size, LFTs) .
Data Presentation Standards
Q. How should raw data from Lyndiol studies be archived to facilitate reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
